molecular formula C7H9ClN4O B13060788 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13060788
M. Wt: 200.62 g/mol
InChI Key: FGLKNFCRISELKW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound with the molecular formula C7H8ClN3O2 This compound is characterized by the presence of an amino group, a chloropropenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the chloropropenyl group: This step involves the reaction of the pyrazole intermediate with 3-chloroprop-2-en-1-yl halide under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloropropenyl group, converting it to a propyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Propyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of novel compounds: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes.

    Protein binding studies: It can be used to investigate the binding affinity of proteins.

Medicine:

    Drug development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial studies: It can be tested for its antimicrobial properties.

Industry:

    Material science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the functional groups attached to the pyrazole ring. The carboxamide group in 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide is replaced by a carboxylic acid or carboxylate group in the similar compounds.
  • Reactivity: The presence of different functional groups affects the reactivity of the compounds. For example, the carboxamide group may participate in different reactions compared to the carboxylic acid group.
  • Applications: While all these compounds can be used in research, their specific applications may vary based on their reactivity and interaction with biological targets.

Properties

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

4-amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxamide

InChI

InChI=1S/C7H9ClN4O/c8-2-1-3-12-4-5(9)6(11-12)7(10)13/h1-2,4H,3,9H2,(H2,10,13)/b2-1+

InChI Key

FGLKNFCRISELKW-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=NN1C/C=C/Cl)C(=O)N)N

Canonical SMILES

C1=C(C(=NN1CC=CCl)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.